molecular formula C18H10Br4O2 B12813562 1,3-Bis(3,5-dibromophenoxy)-benzene

1,3-Bis(3,5-dibromophenoxy)-benzene

Cat. No.: B12813562
M. Wt: 577.9 g/mol
InChI Key: DIYHRORAZOVHAW-UHFFFAOYSA-N
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Description

1,3-Bis(3,5-dibromophenoxy)-benzene is an organic compound characterized by the presence of two 3,5-dibromophenoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(3,5-dibromophenoxy)-benzene can be synthesized through a multi-step process involving the bromination of phenol derivatives followed by etherification. The general synthetic route involves:

    Bromination: Phenol is brominated using bromine in the presence of a catalyst such as iron(III) bromide to produce 3,5-dibromophenol.

    Etherification: The 3,5-dibromophenol is then reacted with 1,3-dihydroxybenzene in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) to form this compound.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3,5-dibromophenoxy)-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the phenoxy groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms with methoxy or tert-butoxy groups.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the phenoxy groups.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the bromine atoms to hydrogen.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 1,3-Bis(3,5-dimethoxyphenoxy)-benzene.

Scientific Research Applications

1,3-Bis(3,5-dibromophenoxy)-benzene has several applications in scientific research:

    Materials Science: It is used in the synthesis of polymers and advanced materials due to its ability to form stable, high-performance compounds.

    Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Biological Studies: It serves as a model compound in studies of brominated organic molecules and their interactions with biological systems.

    Industrial Applications: The compound is used in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism by which 1,3-Bis(3,5-dibromophenoxy)-benzene exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(3,5-dichlorophenoxy)-benzene: Similar in structure but with chlorine atoms instead of bromine.

    1,3-Bis(3,5-difluorophenoxy)-benzene: Contains fluorine atoms, offering different reactivity and properties.

    1,3-Bis(3,5-diiodophenoxy)-benzene: Iodine atoms provide unique characteristics compared to bromine.

Uniqueness

1,3-Bis(3,5-dibromophenoxy)-benzene is unique due to the presence of bromine atoms, which confer specific reactivity and properties such as increased molecular weight and potential for halogen bonding. These characteristics make it particularly useful in applications requiring high stability and specific interactions.

Properties

Molecular Formula

C18H10Br4O2

Molecular Weight

577.9 g/mol

IUPAC Name

1,3-dibromo-5-[3-(3,5-dibromophenoxy)phenoxy]benzene

InChI

InChI=1S/C18H10Br4O2/c19-11-4-12(20)7-17(6-11)23-15-2-1-3-16(10-15)24-18-8-13(21)5-14(22)9-18/h1-10H

InChI Key

DIYHRORAZOVHAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=CC(=C2)Br)Br)OC3=CC(=CC(=C3)Br)Br

Origin of Product

United States

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